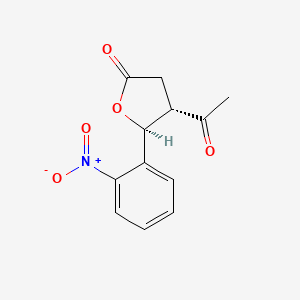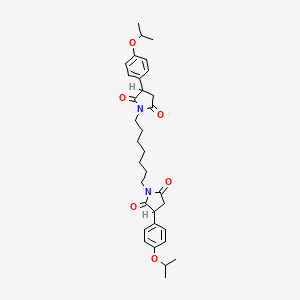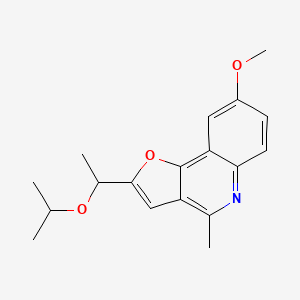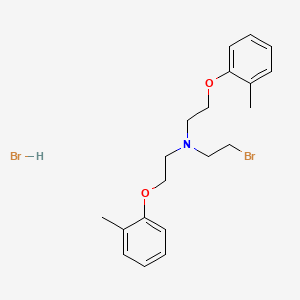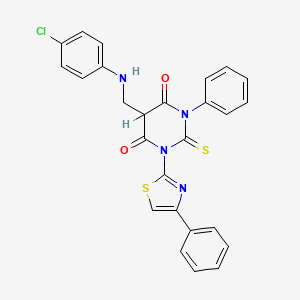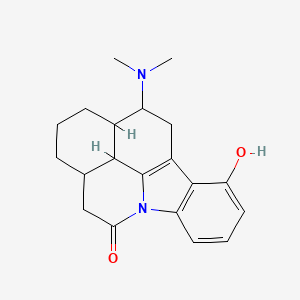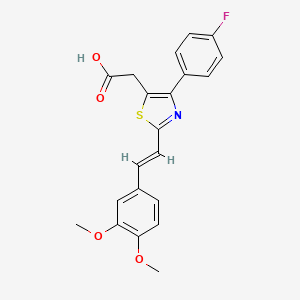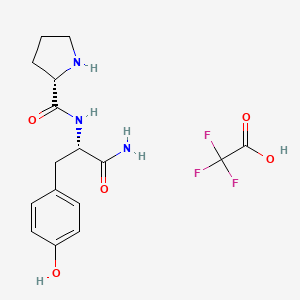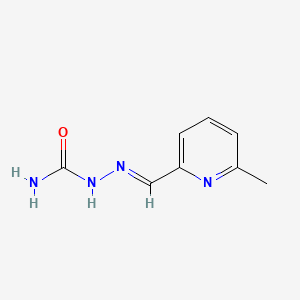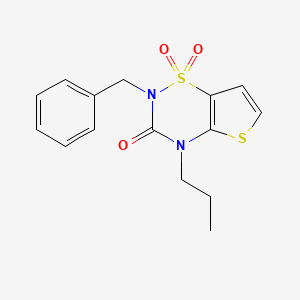
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of thieno and thiadiazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide typically involves the cyclization of precursor compounds under specific conditions. One method involves the use of alkoxy magnesium as an alkaline cyclization agent in an organic solvent at temperatures ranging from 40°C to 157°C . This process enhances the yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and producing therapeutic outcomes.
類似化合物との比較
Similar Compounds
6-Chloro-4-hydroxy-2-methyl-2H-thieno(2,3-e)-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical properties and applications.
Uniqueness
What sets 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide apart is its specific combination of functional groups and ring structures, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activity make it a valuable compound for further research and development.
特性
CAS番号 |
214916-49-1 |
|---|---|
分子式 |
C15H16N2O3S2 |
分子量 |
336.4 g/mol |
IUPAC名 |
2-benzyl-1,1-dioxo-4-propylthieno[2,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C15H16N2O3S2/c1-2-9-16-14-13(8-10-21-14)22(19,20)17(15(16)18)11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3 |
InChIキー |
PRDAUGRTSQSAQB-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C=CS2)S(=O)(=O)N(C1=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726711.png)
